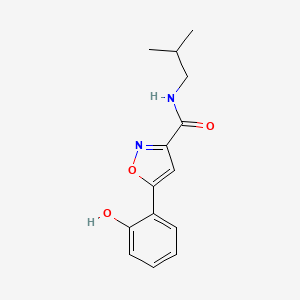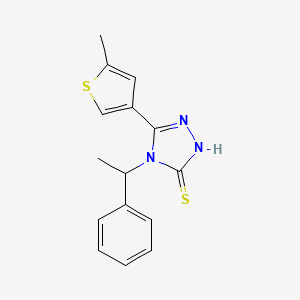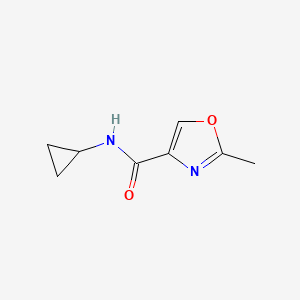![molecular formula C16H22N2O3S B6021047 2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B6021047.png)
2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline” is a complex organic molecule. It contains an indoline core, which is a prevalent moiety in many natural products and drugs . The indoline core is modified with a methyl group at the 2-position and a carbonyl group at the 1-position, which is further linked to a 4-piperidinyl group through a sulfonyl bridge .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H13NO2S . The average mass is 211.281 Da, and the monoisotopic mass is 211.066696 Da . The molecule contains an indoline core, a sulfonyl group, and a piperidine ring, which contribute to its complex structure .作用機序
The mechanism of action of 2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. The compound has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. The compound has also been shown to reduce inflammation and oxidative stress. In addition, it has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One of the advantages of using 2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline in lab experiments is its high potency and selectivity. The compound has been shown to have a low toxicity profile and can be used at low concentrations. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of 2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline in scientific research. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, including its interaction with specific signaling pathways and target proteins. Additionally, the compound can be modified to improve its solubility and potency, which can increase its potential as a therapeutic agent.
合成法
The synthesis of 2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline involves a multi-step process. The first step is the synthesis of 1-(methylsulfonyl)-4-piperidinecarboxylic acid, which is then reacted with 2-methylindole-3-carboxaldehyde to form the desired product. The compound is purified using column chromatography and recrystallization. The overall yield of the synthesis is around 30%.
科学的研究の応用
2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has been tested in various in vitro and in vivo models, including cell culture, animal models, and clinical trials. It has also been used as a tool compound to investigate the mechanism of action of various biological pathways.
特性
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-12-11-14-5-3-4-6-15(14)18(12)16(19)13-7-9-17(10-8-13)22(2,20)21/h3-6,12-13H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUIPMBOMPBGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-chlorophenoxy)benzyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6020964.png)

![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6020969.png)
![2-pyridinyl(1-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinyl)methanone](/img/structure/B6020975.png)

![ethyl (4-{[5-methyl-2-(3-thienyl)-1,3-oxazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6020995.png)
![1-benzyl-4-{3-[1-(3-thienylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6020998.png)

![(1-{1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6021033.png)
![N-(3-chloro-2-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6021054.png)
![2-[4-(4-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6021059.png)


![ethyl 1-(2-hydroxyethyl)-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6021088.png)